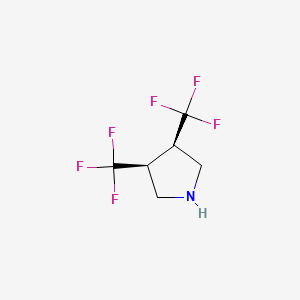
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two trifluoromethyl groups at the 3 and 4 positions of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced trifluoromethylated compounds, and various substituted pyrrolidines with potential biological activities .
科学研究应用
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of scientific research applications:
作用机制
The mechanism of action of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy .
相似化合物的比较
Similar Compounds
(3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares a similar pyrrolidine scaffold with trifluoromethyl groups, exhibiting comparable biological activities.
(3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl}methanol: Another related compound with trifluoromethyl groups, used in various chemical and biological studies.
Uniqueness
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry and pharmaceutical research .
属性
分子式 |
C6H7F6N |
|---|---|
分子量 |
207.12 g/mol |
IUPAC 名称 |
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2/t3-,4+ |
InChI 键 |
FFXGRLTZDZQINO-ZXZARUISSA-N |
手性 SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
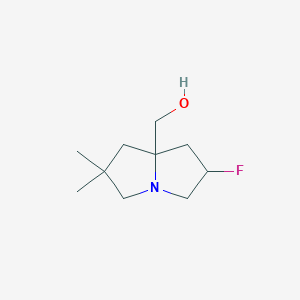
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)

![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)

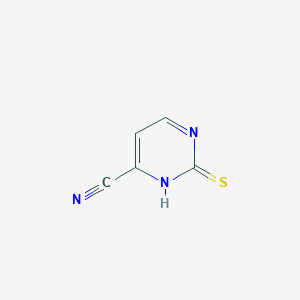
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
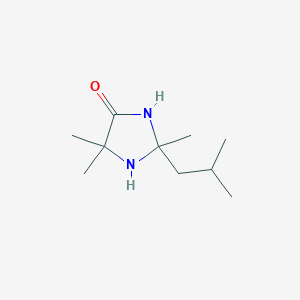
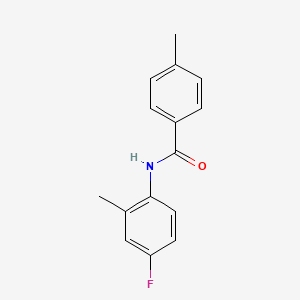
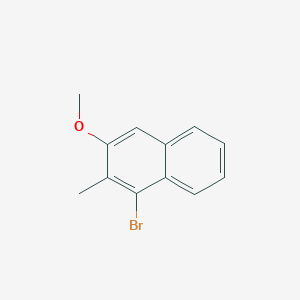
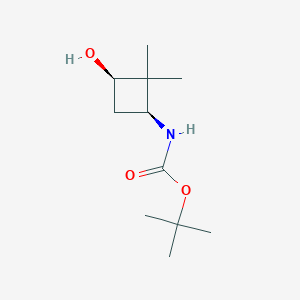
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
